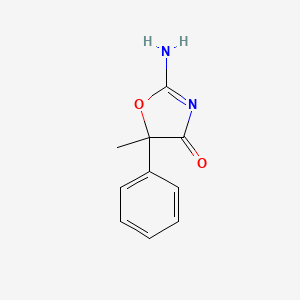

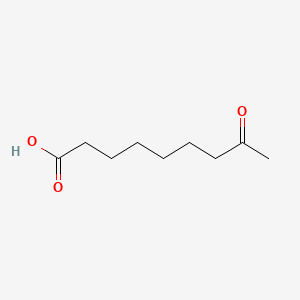

![molecular formula C11H14N2O3 B2381240 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid CAS No. 1247361-28-9](/img/structure/B2381240.png)

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” is a unique chemical compound with the empirical formula C11H14N2O3 . It has a molecular weight of 222.24 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” are not explicitly mentioned in the literature, pyrrolidine compounds are known to be versatile in chemical reactions . They can undergo various reactions due to their saturated scaffold and the presence of a nitrogen atom .Physical And Chemical Properties Analysis

The physical form of “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” is solid . Its SMILES string is OCC1CCCN1c2cc(ccn2)C(O)=O .科学的研究の応用

Electrochemical Reduction

One application of compounds related to 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid is in electrochemical reduction processes. For instance, the electroreduction of hydroxymethyl groups attached to a pyridine ring has been studied, highlighting the potential for synthesizing various reduced compounds through electrochemical methods (Nonaka, Kato, Fuchigami & Sekine, 1981).

Ring Opening Reactions

These compounds are also utilized in acid-catalyzed ring-opening reactions. A study on 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which share structural similarities, has shown their propensity to undergo ring opening under certain conditions, leading to the formation of various derivatives (Gazizov, Smolobochkin, Voronina, Burilov & Pudovik, 2015).

Synthesis of Azetidines and Pyrrolidines

Compounds like 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrrolidine-4-carboxylic acid have been used in the stereoselective synthesis of azetidines and pyrrolidines. These processes involve the cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the formation of various pyrrolidine derivatives under different conditions (Medjahdi, Gonzalez-Gomez, Foubelo & Yus, 2009).

Catalytic Applications

These compounds are also explored in catalysis, such as in deconjugative esterification processes. For instance, 4-(Pyrrolidin-1-yl)pyridine has been used as a catalyst in the esterification of 2-cyclohexylideneacetic acids, demonstrating the potential utility of pyrrolidinylpyridine derivatives in catalytic applications (Sano, Harada, Azetsu, Ichikawa, Nakao & Nagao, 2006).

Quantum Chemical Investigation

Furthermore, these compounds have been the subject of quantum chemical investigations. Studies involving DFT and quantum-chemical calculations have explored the electronic properties and molecular densities of related pyrrolidinone derivatives, which is critical for understanding their potential applications in various fields (Bouklah, Harek, Touzani, Hammouti & Harek, 2012).

将来の方向性

特性

IUPAC Name |

2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-7-9-2-1-5-13(9)10-6-8(11(15)16)3-4-12-10/h3-4,6,9,14H,1-2,5,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRAPDPOKLRFSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC(=C2)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

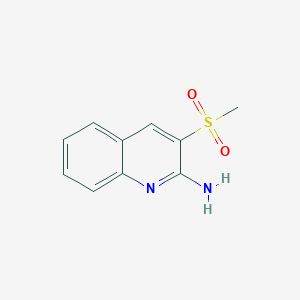

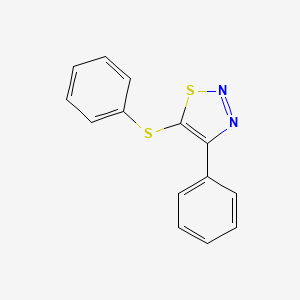

![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)

![3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2381159.png)

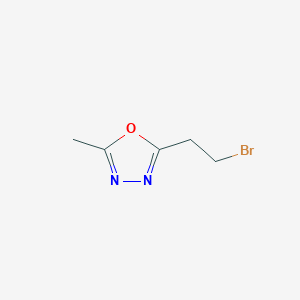

![4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B2381162.png)

![2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2381166.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)

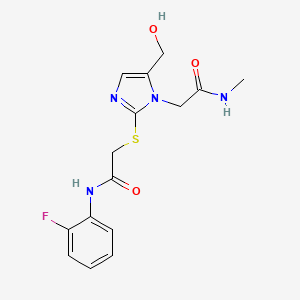

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide](/img/structure/B2381173.png)

![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)

![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)